![molecular formula C15H26N2O4 B1589800 Oseltamivir Acid Methyl Ester CAS No. 208720-71-2](/img/structure/B1589800.png)
Oseltamivir Acid Methyl Ester
Overview
Description
Oseltamivir Acid Methyl Ester is a precursor form of the neuraminidase inhibitor and antiviral oseltamivir acid . It is converted to oseltamivir acid by carboxylesterase 1 (CES1) .
Synthesis Analysis
The synthesis of Oseltamivir Acid Methyl Ester involves several steps. Biocatalytic methods have been applied to the production of this compound . The classical route consists of an acetalization, followed by a lactonization, and then a lactone alcoholysis . An alternative route consists of esterification followed by acetalization .Molecular Structure Analysis
The molecular formula of Oseltamivir Acid Methyl Ester is C15H26N2O4 . Its average mass is 298.378 Da and its monoisotopic mass is 298.189270 Da .Chemical Reactions Analysis
The first steps of oseltamivir synthesis from quinic acid involve acetalization and ester formation . These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts .Physical And Chemical Properties Analysis
Oseltamivir Acid Methyl Ester has a molecular weight of 298.38 . Its molecular formula is C15H26N2O4 .Scientific Research Applications
Synthesis of Antiviral Drugs
Oseltamivir Acid Methyl Ester: is a crucial intermediate in the synthesis of Oseltamivir , one of the most important anti-influenza drugs . The synthesis involves multiple steps, including acetalization and ester formation, which are catalyzed by acids or bases . This compound’s role in drug synthesis is vital due to its efficiency and the high yield of the end product, Oseltamivir.
Heterogeneous Catalysis
In the field of heterogeneous catalysis, Oseltamivir Acid Methyl Ester is used to explore the application of various catalysts in the synthesis process . Research has shown that sulfonic solids are efficient acid catalysts for the acetalization and esterification reactions involved in the synthesis of Oseltamivir from quinic acid .
Pharmaceutical Research
The compound serves as an impurity marker in the quality control of pharmaceutical products . It is identified as Oseltamivir EP Impurity E , which indicates its significance in ensuring the purity and efficacy of pharmaceuticals, particularly in the production of antiviral medications.
Influenza Treatment Analysis
Oseltamivir Acid Methyl Ester: is used in clinical studies to evaluate the effectiveness of Oseltamivir in treating influenza . Systematic reviews of clinical study reports utilize this compound to assess the potential benefits and harms of the drug, contributing to evidence-based medicine and regulatory decisions.
Prodrug Conversion Studies
This compound is a prodrug form of the neuraminidase inhibitor and antiviral Oseltamivir acid . Research into its conversion by carboxylesterase 1 (CES1) is crucial for understanding the pharmacokinetics and pharmacodynamics of Oseltamivir, which is essential for optimizing dosing and treatment regimens.
One-Pot Synthesis Exploration
Oseltamivir Acid Methyl Ester plays a role in the development of one-pot synthesis methods for pharmaceuticals . The ability to carry out multistep chemical transformations in a single pot is of great interest for the synthesis of complex molecules, and this compound is at the forefront of such research.
Mechanism of Action
Target of Action
Oseltamivir Acid Methyl Ester is a precursor form of oseltamivir acid . The primary target of oseltamivir acid is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .
Mode of Action
Oseltamivir Acid Methyl Ester is converted to oseltamivir acid by carboxylesterase 1 (CES1) . Once converted, oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .
Biochemical Pathways
The biochemical pathway affected by Oseltamivir Acid Methyl Ester involves the conversion of the compound to oseltamivir acid by CES1 . This conversion allows oseltamivir acid to inhibit the neuraminidase enzyme, preventing the release of new virus particles from host cells . The downstream effect of this action is a reduction in viral load and the course of infection in the host .
Pharmacokinetics
Oseltamivir Acid Methyl Ester is rapidly metabolized to the active form, oseltamivir acid, which has high bioavailability . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses . More than 90% of oseltamivir is eliminated through conversion to oseltamivir carboxylate and subsequent renal excretion .
Result of Action
The molecular and cellular effects of Oseltamivir Acid Methyl Ester’s action involve the inhibition of the viral neuraminidase enzyme, which prevents the release of new virus particles from host cells . This results in a reduction in viral replication and infectivity, potentially decreasing the severity and duration of influenza symptoms .
Action Environment
The action, efficacy, and stability of Oseltamivir Acid Methyl Ester can be influenced by various environmental factors. For instance, the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Beyond this time frame, the effectiveness of the drug decreases significantly . Furthermore, the pharmacokinetics of oseltamivir might be altered in liver cirrhosis, depending on the degree of severity .
Safety and Hazards
Future Directions
Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .
properties
IUPAC Name |
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFJHRGEFIDLDI-BFHYXJOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208720-71-2 | |
Record name | Oseltamivir acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSELTAMIVIR ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.